molecular formula C18H14N2O2 B5759128 N-(benzhydrylideneamino)furan-2-carboxamide

N-(benzhydrylideneamino)furan-2-carboxamide

Cat. No.: B5759128
M. Wt: 290.3 g/mol
InChI Key: AHLWFTZMPBQQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzhydrylideneamino)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Chemical Reactions Analysis

N-(benzhydrylideneamino)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield furan-2-carboxamide derivatives .

Scientific Research Applications

N-(benzhydrylideneamino)furan-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, furan derivatives, including this compound, have shown promising antibacterial, antifungal, and anticancer activities . The compound’s ability to interact with biological targets makes it a potential candidate for drug development and therapeutic applications .

Mechanism of Action

The mechanism of action of N-(benzhydrylideneamino)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

N-(benzhydrylideneamino)furan-2-carboxamide can be compared with other similar compounds, such as benzofuran-2-carboxamide derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. Similar compounds include benzofuran-2-carboxamide, benzofuran-2-carboxylic acid, and various substituted benzofuran derivatives .

Properties

IUPAC Name

N-(benzhydrylideneamino)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-18(16-12-7-13-22-16)20-19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLWFTZMPBQQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.